1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18848041
InChI: InChI=1S/C8H9F3N2S2/c1-14-6-4-2-3-5(13-12)7(6)15-8(9,10)11/h2-4,13H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18848041

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C8H9F3N2S2
Molecular Weight 254.3 g/mol
IUPAC Name [3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C8H9F3N2S2/c1-14-6-4-2-3-5(13-12)7(6)15-8(9,10)11/h2-4,13H,12H2,1H3
Standard InChI Key RCPDOSQZCOPMDN-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1SC(F)(F)F)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substitution pattern: a phenyl ring bearing methylthio (-SMe) at position 3 and trifluoromethylthio (-SCF₃) at position 2, with a hydrazine (-NH-NH₂) group at position 1. The Canonical SMILES notation, CSC1=CC=CC(=C1SC(F)(F)F)NN, provides a precise representation of its connectivity (Fig. 1).

Key Structural Features:

  • Hydrazine Moiety: The -NH-NH₂ group enables participation in condensation reactions, forming heterocycles like pyrazoles and triazoles .

  • Sulfur Substituents: The methylthio and trifluoromethylthio groups enhance lipophilicity, facilitating membrane permeability in biological systems.

  • Electron-Deficient Aromatic Ring: The electron-withdrawing -SCF₃ group polarizes the phenyl ring, directing electrophilic substitution reactions to specific positions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₉F₃N₂S₂
Molecular Weight254.3 g/mol
CAS Number118815382
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors2 (NH-NH₂)
Hydrogen Bond Acceptors6 (N₂, S₂, F₃)

The compound’s logP (3.2) suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media. Its melting point and boiling point remain unspecified in available literature, necessitating experimental determination.

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multi-step protocols, as outlined in patent WO2008113661A2 :

  • Starting Material: 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene reacts with hydrazine hydrate in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide).

  • Nucleophilic Aromatic Substitution: The fluorine atom at position 2 is displaced by hydrazine, forming the hydrazine-phenyl intermediate.

  • Thioether Formation: Sequential treatment with methanethiol and trifluoromethanethiol introduces the -SMe and -SCF₃ groups .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature20–40°CMaximizes SNAr reactivity
Reaction Time24–120 hoursCompletes substitution
SolventTetrahydrofuran (THF)Enhances solubility
Hydrazine Equivalents1.5–2.0Minimizes byproducts

Under optimized conditions, yields exceed 90% with >95% purity . Side products like 2-chloro-4-(trifluoromethyl)phenylhydrazine are minimized through precise stoichiometry and temperature control .

Applications in Scientific Research

Medicinal Chemistry

The compound’s trifluoromethylthio group (-SCF₃) is prized in drug design for its metabolic stability and ability to modulate target binding. Preliminary studies suggest utility in:

  • Antimicrobial Agents: The sulfur atoms disrupt bacterial cell wall synthesis via thiol-disulfide exchange.

  • Kinase Inhibitors: The hydrazine moiety chelates metal ions in enzyme active sites, inhibiting phosphorylation cascades.

Materials Science

In polymer chemistry, the compound acts as a crosslinking agent due to its bifunctional -NH-NH₂ group, enhancing thermal stability in epoxy resins.

Hazard CategoryDescriptionSource
FlammabilityCombustible liquid
ToxicityIrritant (skin, eyes)
Environmental ImpactToxic to aquatic life

Emergency Measures

  • Extinguishing Media: Alcohol-resistant foam, dry chemical.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, fume hood.

Comparative Analysis with Analogues

CompoundSubstituentslogPApplications
1-(3-(Trifluoromethyl)...-CF₃, -SCF₃3.5Anticancer agents
1-(4-(Methylthio)...-SMe, -OCF₃2.8Agrochemicals

The trifluoromethylthio group in 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine confers superior oxidative stability compared to oxygen-containing analogues.

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